
2,6-Dichloroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloroaniline hydrochloride is an organic compound with the molecular formula C6H5Cl2N·HCl. It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is a white or colorless solid and is known for its use in various industrial and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloroaniline hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 2,6-dichloronitrobenzene. Another laboratory method includes the halogenation of sulfanilamide followed by desulfonation .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of aniline in the presence of hydrochloric acid and hydrogen peroxide. The reaction involves multiple steps, including chlorination, reduction, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,6-dichloroaniline.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces 2,6-dichloroaniline.
Substitution: Produces various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein binding.
Industry: Used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,6-Dichloroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. In pharmaceuticals, it acts by interacting with receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
2,6-Dichloroaniline hydrochloride can be compared with other dichloroaniline isomers:
2,3-Dichloroaniline: Has chlorine atoms at the 2 and 3 positions.
2,4-Dichloroaniline: Has chlorine atoms at the 2 and 4 positions.
2,5-Dichloroaniline: Has chlorine atoms at the 2 and 5 positions.
3,4-Dichloroaniline: Has chlorine atoms at the 3 and 4 positions.
3,5-Dichloroaniline: Has chlorine atoms at the 3 and 5 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
CAS No. |
33663-43-3 |
|---|---|
Molecular Formula |
C6H6Cl3N |
Molecular Weight |
198.5 g/mol |
IUPAC Name |
2,6-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H |
InChI Key |
HHTCWTPRRICITN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


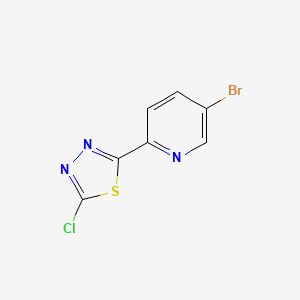
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
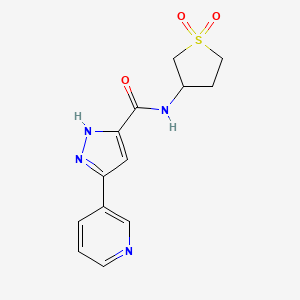
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
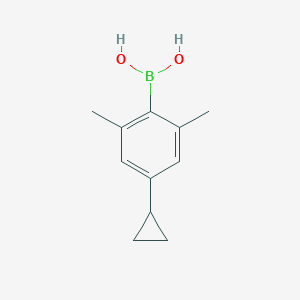
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)

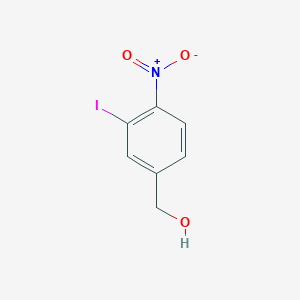

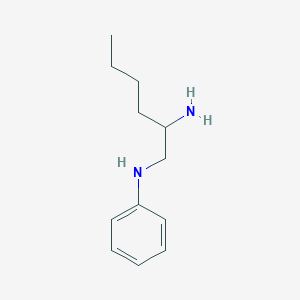
![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
